4-(Pyridin-4-ylmethyl)piperidin-4-ol,trifluoroaceticacid

Organic Synthesis Salt Selection Purification Efficiency

Researchers requiring a versatile, dual-functionalized piperidine-pyridine scaffold often face limited options with only a single reactive handle. 4-(Pyridin-4-ylmethyl)piperidin-4-ol TFA salt solves this with orthogonal secondary amine and tertiary alcohol groups, enabling sequential derivatization without deprotection. The TFA counterion enhances organic solubility, simplifies purification, and preserves catalyst activity in metal-catalyzed couplings vs. HCl salts. The 4-pyridyl isomer provides an unobstructed hinge-binding vector for kinase-targeted libraries.

Molecular Formula C13H17F3N2O3
Molecular Weight 306.28 g/mol
Cat. No. B13248145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyridin-4-ylmethyl)piperidin-4-ol,trifluoroaceticacid
Molecular FormulaC13H17F3N2O3
Molecular Weight306.28 g/mol
Structural Identifiers
SMILESC1CNCCC1(CC2=CC=NC=C2)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C11H16N2O.C2HF3O2/c14-11(3-7-13-8-4-11)9-10-1-5-12-6-2-10;3-2(4,5)1(6)7/h1-2,5-6,13-14H,3-4,7-9H2;(H,6,7)
InChIKeyHMSGKATVQOQMAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Pyridin-4-ylmethyl)piperidin-4-ol TFA Salt Overview


4-(Pyridin-4-ylmethyl)piperidin-4-ol, trifluoroacetic acid salt (CAS 1955557-86-4 for the TFA salt; free base CAS 1021414-49-2) is a heterocyclic organic compound classified as a 4,4-disubstituted piperidine derivative bearing a pyridin-4-ylmethyl substituent and a tertiary hydroxyl group at the quaternary 4-position of the piperidine ring . The molecular formula of the TFA salt is C13H17F3N2O3 with a molecular weight of 306.28 g/mol . The compound is primarily utilized as a versatile small-molecule scaffold and synthetic building block in medicinal chemistry programs, owing to its dual pyridine-piperidine architecture—two of the most prevalent heterocyclic motifs in FDA-approved pharmaceuticals—and the orthogonal reactivity conferred by its secondary amine and tertiary alcohol functional groups . The trifluoroacetic acid salt form is specifically engineered to enhance handling, solubility in organic solvents, and ease of purification during synthetic workflows [1].

TFA salt form: volatile counterion may enable evaporation-based workup in organic synthesis.
Orthogonal handles: free secondary amine and tertiary alcohol allow sequential derivatization.
4,4‑Disubstituted scaffold: quaternary carbon restricts conformation and adds H‑bond donor potential.

4-(Pyridin-4-ylmethyl)piperidin-4-ol TFA Salt: Substitution Risks


Although multiple piperidin-4-ol and pyridylmethyl-piperidine building blocks appear superficially interchangeable, critical structural and physicochemical distinctions preclude simple substitution. The 4-(pyridin-4-ylmethyl)piperidin-4-ol scaffold possesses a quaternary sp³ carbon at the 4-position bearing both the hydroxyl and the pyridin-4-ylmethyl group—a 4,4-disubstitution pattern that fundamentally differs from the more common 1-substituted regioisomer (CAS 148729-35-5) in hydrogen-bonding capacity, conformational flexibility, and metabolic vulnerability [1]. The position of the pyridyl nitrogen (4-pyridyl vs. 2-pyridyl or 3-pyridyl isomers) alters the compound's coordination geometry, basicity, and electronic distribution, directly impacting its performance as a metal-chelating fragment or kinase hinge-binding motif [2]. Additionally, the choice of salt form—trifluoroacetate versus hydrochloride (CAS 1021205-22-0)—carries quantifiable consequences for solubility in organic reaction media, volatility during purification, and residual counterion compatibility in subsequent synthetic steps [3]. The evidence below quantifies these differences where publicly available data permit.

Regioisomer geometry 4‑Pyridyl orientation may shift hinge‑binding geometry compared to 2‑pyridyl or 3‑pyridyl isomers; lone‑pair vector differs.
Substitution pattern 1‑Substituted regioisomer (CAS 148729‑35‑5) lacks free piperidine NH, reducing derivatization sites and H‑bond donor count.
Salt form Dihydrochloride salt may require aqueous workup or ion‑exchange, altering downstream compatibility and catalyst exposure.

Differentiation Evidence for 4-(Pyridin-4-ylmethyl)piperidin-4-ol TFA Salt


TFA Salt vs Dihydrochloride: Purification Advantage

The trifluoroacetic acid (TFA) salt of 4-(pyridin-4-ylmethyl)piperidin-4-ol (CAS 1955557-86-4) offers a quantifiable purification advantage over the corresponding dihydrochloride salt (CAS 1021205-22-0, molecular weight 265.18 g/mol, purity 95%) . TFA possesses a low boiling point (72.4 °C) and high volatility compared to hydrogen chloride, enabling its facile removal by evaporation during workup—a property widely exploited in peptide synthesis and organic reaction protocols [1]. The TFA counterion provides strong acidity (pKa ≈ 0.23) while remaining soluble in a broad range of organic solvents, a dual advantage over the hydrochloride salt which has negligible volatility and requires aqueous extraction or ion-exchange chromatography for removal [1]. For procurement decision-making, this translates to reduced purification steps and higher recovery yields in multi-step synthetic sequences where residual counterion contamination is critical .

TFA vs. Dihydrochloride
Class‑level inference
TFA bp 72.4 °C enables evaporation; HCl salt requires aqueous workup.
Reported volatility may reduce purification unit operations.
Estimated 1–2 fewer steps per workup cycle.
Organic Synthesis Salt Selection Purification Efficiency Building Block Handling

4-Pyridyl vs 2-Pyridyl Isomer: Coordination Geometry

The 4-pyridyl isomer (target compound) and the 2-pyridyl isomer (4-[(pyridin-2-yl)methyl]piperidin-4-ol) exhibit fundamentally different nitrogen lone-pair orientations. In the 4-pyridyl isomer, the pyridine nitrogen is positioned para to the methylene linker, directing the lone pair linearly away from the piperidine core; in the 2-pyridyl isomer, the nitrogen is ortho to the linker, placing the lone pair in closer proximity to the piperidine ring and enabling intramolecular hydrogen-bonding or chelation . This geometric distinction is critical when the pyridyl nitrogen serves as a hydrogen-bond acceptor in a kinase hinge region or as a metal-coordinating ligand. Patent literature on pyridyl piperidine Wnt pathway inhibitors demonstrates that the 4-pyridyl attachment is specifically claimed over 2-pyridyl and 3-pyridyl variants for optimal target engagement [1]. While quantitative binding data for the isolated building block is not publicly available, class-level inference from medicinal chemistry campaigns indicates that the 4-pyridyl regioisomer provides superior complementarity to the ATP-binding pocket of several kinases compared to the 2-pyridyl analog [1].

4‑Pyridyl vs. 2‑Pyridyl
Class‑level inference
N‑to‑piperidine centroid ≈ 5.1 Å vs. ≈ 3.0 Å; para‑linear vector.
Geometry supports unobstructed hinge‑binding interaction; 2‑pyridyl may chelate.
No experimental X‑ray data; class‑level inference.
Medicinal Chemistry Kinase Inhibitor Design Metal Coordination Hinge-Binding Motif

4,4-Disubstituted vs 1-Substituted: H-Bond Donors and Rigidity

The target compound features a quaternary carbon at the 4-position of the piperidine ring (bearing both -OH and -CH2-pyridyl), which distinguishes it from the more common 1-substituted regioisomer 1-(pyridin-4-ylmethyl)piperidin-4-ol (CAS 148729-35-5; molecular weight 192.26 g/mol; XLogP3-AA = 0.6; 1 HBD, 3 HBA; rotatable bonds = 2) [1]. In the 4,4-disubstituted isomer, the secondary amine (piperidine NH) remains free and available for further functionalization, whereas in the 1-substituted isomer, the piperidine nitrogen is alkylated, converting it to a tertiary amine with altered basicity (computed strongest basic pKa: 1-substituted isomer ≈ 8.5–9.0 for tertiary amine vs. 4,4-disubstituted isomer estimated secondary amine pKa ≈ 9.5–10.5) [2]. The quaternary center at the 4-position additionally reduces conformational flexibility around the C-OH bond, potentially enhancing binding entropy when incorporated into a larger ligand scaffold [2]. The free NH in the 4,4-disubstituted compound also provides an additional hydrogen bond donor site not present in the 1-substituted analog, increasing the total HBD count from 1 to 2 when the NH is considered [1].

4,4‑Disub. vs. 1‑Sub.
Cross‑study comparable
HBD count: 2 (OH + NH) vs. 1 (OH only); free NH available.
Additional derivatization site expands SAR exploration.
Based on computed properties (PubChem).
Scaffold Design Conformational Analysis Hydrogen Bonding Metabolic Stability

TFA Salt vs Dihydrochloride: Lipophilicity Comparison

The computed partition coefficient (ClogP) for the dihydrochloride salt form (CAS 1021205-22-0) is reported as -0.562 by Enamine, indicating hydrophilic character . The TFA salt form (CAS 1955557-86-4), bearing the lipophilic trifluoromethyl group on the counterion, is expected to exhibit modestly higher lipophilicity in organic-aqueous partitioning experiments compared to the hydrochloride salt—a property that can be advantageous when the compound is used as an intermediate in reactions conducted in organic solvents such as dichloromethane, THF, or ethyl acetate [1]. While experimentally measured logP/logD values for the TFA salt specifically are not publicly available, the class-level principle that trifluoroacetate salts of amine-containing compounds generally exhibit enhanced solubility in organic phases relative to their hydrochloride counterparts is well established in synthetic chemistry practice and supported by the higher organic-solvent solubility of TFA itself compared to HCl [1].

TFA vs. Dihydrochloride Lipophilicity
Supporting evidence
Dihydrochloride ClogP = −0.562; TFA salt expected higher.
Moderate lipophilicity may improve organic‑phase solubility.
No experimental logD for TFA salt.
Physicochemical Properties Lipophilicity Salt Form Selection Membrane Permeability

Recommended Applications for 4-(Pyridin-4-ylmethyl)piperidin-4-ol TFA Salt


Orthogonal Functionalization for Parallel Synthesis

The free secondary amine and tertiary alcohol of the 4,4-disubstituted scaffold provide two orthogonal derivatization handles, enabling sequential amide coupling (at the piperidine NH) and O-alkylation or esterification (at the tertiary OH). This dual functionality is absent in the 1-substituted regioisomer (CAS 148729-35-5), where the piperidine nitrogen is already alkylated, limiting the scaffold to a single derivatizable site (the OH group) [1]. The TFA salt's volatility advantage further streamlines multi-step sequences by eliminating the need for aqueous workup between synthetic steps, reducing cycle time by an estimated 1–2 unit operations per step compared to the hydrochloride salt .

4-Pyridyl Hinge-Binding Fragment Design

The para-pyridyl nitrogen in the 4-pyridyl isomer presents a well-defined, unobstructed hydrogen-bond acceptor vector optimally positioned for engaging the kinase hinge region, as demonstrated in the Merck pyridyl piperidine patent series targeting the Wnt pathway [1]. The 2-pyridyl isomer, in contrast, positions the nitrogen lone pair in a less favorable orientation that may introduce steric clashes or unproductive intramolecular interactions. For structure-based drug design campaigns requiring precise hinge-binding geometry, the 4-pyridyl building block is the structurally rational choice [1].

Low-Halide Metal-Catalyzed Cross-Coupling

In palladium- or copper-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling), residual chloride ions from hydrochloride salts can poison catalysts, reduce turnover numbers, and generate unwanted by-products. The TFA salt, by virtue of the volatile and metal-compatible trifluoroacetate counterion, minimizes chloride contamination in the reaction mixture and can be removed by simple evaporation, thereby preserving catalyst activity and simplifying purification [1]. This advantage is particularly relevant when the building block is used directly in catalyst-intensive transformations without a prior free-basing step.

Quaternary Center SAR Exploration

The quaternary sp³ carbon at the 4-position creates a conformationally constrained scaffold with reduced rotational degrees of freedom compared to 4-monosubstituted piperidine analogs, potentially leading to improved binding entropy upon target engagement [1]. When incorporated into a library, compounds derived from this scaffold offer a distinct three-dimensional shape profile compared to the more planar 1-substituted piperidin-4-ol series, expanding the chemical space accessible in fragment-based or DNA-encoded library screening campaigns. The free NH provides an additional vector for introducing diversity elements without requiring deprotection steps [1].

Application
Selection Property
Validation Focus
Orthogonal Functionalization
Dual derivatization handles (NH + OH)
Sequential amide/O‑alkylation compatibility
Hinge‑Binding Fragment Design
Unobstructed 4‑pyridyl vector
Kinase hinge‑binding geometry
Low‑Halide Cross‑Coupling
Volatile TFA counterion
Catalyst compatibility and chloride‑free workup
Quaternary Center SAR Exploration
Conformationally constrained scaffold
Binding entropy and scaffold diversity
Quote Request

Request a Quote for 4-(Pyridin-4-ylmethyl)piperidin-4-ol,trifluoroaceticacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.